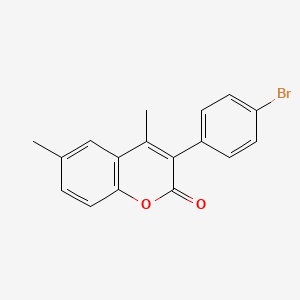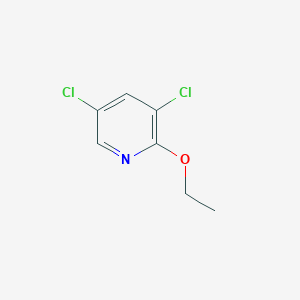
1-Bromoperfluoro(2,6-dimethylheptane)
Übersicht
Beschreibung
1-Bromoperfluoro(2,6-dimethylheptane) is a synthetic compound that belongs to the class of perfluoroalkyl bromides. It is characterized by its unique chemical structure, which includes a bromine atom attached to a perfluorinated carbon chain with two methyl groups at the 2 and 6 positions. This compound is known for its high stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromoperfluoro(2,6-dimethylheptane) can be synthesized through several methods. One common approach involves the bromination of perfluoro(2,6-dimethylheptane) using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is carefully regulated to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 1-Bromoperfluoro(2,6-dimethylheptane) often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as continuous flow reactors and automated control systems are employed to achieve efficient and consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromoperfluoro(2,6-dimethylheptane) primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions can be classified into nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile such as a hydroxide ion, alkoxide ion, or amine. These reactions typically occur in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and may require the presence of a catalyst or base to proceed efficiently.
Electrophilic Substitution: Electrophilic substitution reactions involve the replacement of the bromine atom by an electrophile.
Major Products Formed
The major products formed from these reactions depend on the nature of the substituent introduced. For example, nucleophilic substitution with a hydroxide ion would yield perfluoro(2,6-dimethylheptanol), while substitution with an amine would produce perfluoro(2,6-dimethylheptylamine) .
Wissenschaftliche Forschungsanwendungen
1-Bromoperfluoro(2,6-dimethylheptane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other perfluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules and probes.
Medicine: In the pharmaceutical industry, 1-Bromoperfluoro(2,6-dimethylheptane) is employed in the synthesis of fluorinated drugs and imaging agents, which benefit from the unique properties of fluorine atoms.
Industry: The compound is used in the production of specialty coatings, lubricants, and surfactants, where its chemical stability and hydrophobic nature are advantageous.
Wirkmechanismus
The mechanism of action of 1-Bromoperfluoro(2,6-dimethylheptane) is primarily related to its ability to undergo substitution reactions. The bromine atom serves as a leaving group, allowing the introduction of various functional groups into the perfluorinated carbon chain. This reactivity is exploited in the synthesis of complex molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the substituent introduced .
Vergleich Mit ähnlichen Verbindungen
1-Bromoperfluoro(2,6-dimethylheptane) can be compared with other perfluoroalkyl bromides, such as:
- 1-Bromoperfluorohexane
- 1-Bromoperfluorooctane
- 1-Bromoperfluorodecane
These compounds share similar chemical properties, such as high stability and resistance to degradation. 1-Bromoperfluoro(2,6-dimethylheptane) is unique due to the presence of the two methyl groups at the 2 and 6 positions, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the physical properties of the compound, such as its boiling point and solubility .
Eigenschaften
IUPAC Name |
1-bromo-1,1,2,3,3,4,4,5,5,6,7,7,7-tridecafluoro-2,6-bis(trifluoromethyl)heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9BrF19/c10-6(19,20)1(11,7(21,22)23)3(13,14)5(17,18)4(15,16)2(12,8(24,25)26)9(27,28)29 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAGCYUINJEWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(C(F)(F)Br)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9BrF19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(4-Fluorophenyl)-2-methylfuran-3-yl]methanol](/img/structure/B3039498.png)











